molecular formula C10H17NO2 B14644369 3-[(Piperidin-1-yl)methyl]oxolan-2-one CAS No. 55643-38-4

3-[(Piperidin-1-yl)methyl]oxolan-2-one

Cat. No.: B14644369
CAS No.: 55643-38-4
M. Wt: 183.25 g/mol
InChI Key: HFQLPBYZBIXKIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Piperidin-1-yl)methyl]oxolan-2-one is a chemical compound that features a piperidine ring attached to an oxolan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Piperidin-1-yl)methyl]oxolan-2-one typically involves the reaction of piperidine with oxirane derivatives under controlled conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic attack of piperidine on the oxirane ring, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

3-[(Piperidin-1-yl)methyl]oxolan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products .

Scientific Research Applications

3-[(Piperidin-1-yl)methyl]oxolan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Piperidin-1-yl)methyl]oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-[(oxolan-2-yl)methyl]piperidin-4-one
  • Piperidine
  • Piperazine

Uniqueness

3-[(Piperidin-1-yl)methyl]oxolan-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

55643-38-4

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

3-(piperidin-1-ylmethyl)oxolan-2-one

InChI

InChI=1S/C10H17NO2/c12-10-9(4-7-13-10)8-11-5-2-1-3-6-11/h9H,1-8H2

InChI Key

HFQLPBYZBIXKIE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2CCOC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.